tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2 and a molecular weight of 250.77 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-ethylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Biology: In biological research, it can be used to study the effects of piperazine derivatives on cellular processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 2-ethylpiperazine-1-carboxylate: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and reactivity.
tert-Butyl 2-methylpiperazine-1-carboxylate: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and biological activity.
This compound (S-enantiomer): The S-enantiomer of the compound, which may have different stereochemical properties and biological effects.
Properties
IUPAC Name |
tert-butyl 2-ethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFBNCKEZSWAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662447 |
Source
|
Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203274-95-6 |
Source
|
Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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